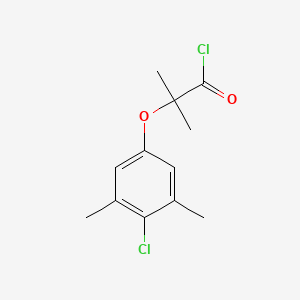
(2-Chloro-4-fluorophenoxy)acetyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Sequestration and Metabolite Identification in Plants
Research by Tront and Saunders (2007) used nuclear magnetic resonance (NMR) to study the fate of halogenated phenols in plants, focusing on metabolites of 4-chloro-2-fluorophenol. They identified and quantified contaminants and their metabolites, including several fluorinated metabolites, in plant extracts. This study is significant for understanding how plants accumulate and transform contaminants like (2-Chloro-4-fluorophenoxy)acetyl chloride (Tront & Saunders, 2007).
2. Crystal Structure Analysis
Prabhuswamy et al. (2021) synthesized 2-(4-fluorophenoxy) acetic acid and analyzed its crystal structure, providing insights into its molecular arrangement. This research contributes to our understanding of the physical characteristics of similar compounds, which is crucial for various scientific applications (Prabhuswamy et al., 2021).
3. Fluoroionophore Development and Metal Recognition
Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, showing their spectra diversity when interacting with metal cations. Such studies are pivotal in advancing our understanding of metal recognition and interaction in various solutions, potentially benefiting environmental and analytical chemistry (Hong et al., 2012).
4. Improved Synthetic Routes for Monomers
Baek and Harris (2005) focused on developing an efficient synthetic route for a self-polymerizable monomer, which is related to compounds like (2-Chloro-4-fluorophenoxy)acetyl chloride. This research enhances our understanding of polymer chemistry and the development of new materials (Baek & Harris, 2005).
5. Photodissociation Studies in Chemistry
Deshmukh and Hess (1994) investigated the photodissociation of acetyl chloride, which is relevant to the study of (2-Chloro-4-fluorophenoxy)acetyl chloride. Such research helps in understanding the behavior of similar compounds under specific conditions, which is valuable in physical chemistry and material sciences (Deshmukh & Hess, 1994).
6. Two-Dimensional Hydrogen-Bonded Polymer Structures
Smith (2014) explored the crystal structures of the ammonium salts of phenoxyacetic acid and (4-fluorophenoxy)acetic acid. Understanding these structures is crucial in materials science, particularly in the development of new polymers and understanding intermolecular interactions (Smith, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWFGGORSXJUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675488 | |
| Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
826990-46-9 | |
| Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















